Asulam-d3: A Technical Guide for Researchers
Asulam-d3: A Technical Guide for Researchers
An In-depth Technical Guide on the Deuterated Analogue of the Herbicide Asulam
This guide provides a comprehensive overview of Asulam-d3, a deuterated form of the herbicide Asulam. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds. This document details its chemical properties, and applications, and provides a representative experimental protocol for its use as an internal standard.
Introduction to Asulam and Asulam-d3
Asulam is a selective systemic herbicide belonging to the carbamate chemical class.[1][2] It is primarily used to control the growth of bracken and docks in agriculture and horticulture.[3][4] The mode of action of Asulam involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid biosynthesis in susceptible plants.[2]
Asulam-d3 is a stable isotope-labeled analogue of Asulam.[5] In this molecule, three hydrogen atoms on the methoxy group have been replaced with deuterium atoms.[6] This isotopic substitution results in a molecule that is chemically identical to Asulam in its reactivity but has a higher molecular weight. This property makes Asulam-d3 an ideal internal standard for quantitative analytical methods, particularly in mass spectrometry-based assays.[5] The use of deuterated standards like Asulam-d3 is a common practice in pharmacokinetic studies and residue analysis to improve the accuracy and precision of quantification.[5]
Chemical Structure and Properties
The chemical name for Asulam is methyl N-(4-aminophenyl)sulfonylcarbamate.[1][2] The deuteration in Asulam-d3 occurs at the methyl ester group, leading to the chemical name trideuteriomethyl N-(4-aminophenyl)sulfonylcarbamate.[6]
The key quantitative properties of Asulam and Asulam-d3 are summarized in the table below for easy comparison.
| Property | Asulam | Asulam-d3 |
| Alternate Names | Methyl N-(4-aminophenylsulfonyl)carbamate[7] | Asulam-d3 (methoxy-d3), Methyl-d3 (4-aminophenylsulfonyl)carbamate[6] |
| CAS Number | 3337-71-1[1][7] | 3337-71-1 (unlabelled)[6][8] |
| Molecular Formula | C₈H₁₀N₂O₄S[3][7] | C₈D₃H₇N₂O₄S[6] |
| Molecular Weight | 230.24 g/mol [1][7] | 233.2595 g/mol [6] |
| SMILES | COC(=O)NS(=O)(=O)C1=CC=C(C=C1)N[2] | [2H]C([2H])([2H])OC(=O)NS(=O)(=O)c1ccc(N)cc1[6] |
Experimental Protocol: Quantification of Asulam using LC-MS/MS with Asulam-d3 as an Internal Standard
This section outlines a general methodology for the quantification of Asulam in a sample matrix (e.g., soil, water, or biological fluid) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Asulam-d3 as an internal standard.
3.1. Materials and Reagents
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Asulam analytical standard
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Asulam-d3 internal standard
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LC-MS grade acetonitrile, methanol, and water
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Formic acid
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Sample matrix
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Solid-phase extraction (SPE) cartridges (if sample cleanup is required)
3.2. Standard Preparation
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Prepare a stock solution of Asulam (e.g., 1 mg/mL) in a suitable solvent like methanol.
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Prepare a stock solution of Asulam-d3 (e.g., 1 mg/mL) in the same solvent.
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Prepare a series of working standard solutions of Asulam by serially diluting the stock solution to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
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Prepare an internal standard working solution of Asulam-d3 at a fixed concentration (e.g., 100 ng/mL).
3.3. Sample Preparation
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To a known volume or weight of the sample, add a precise volume of the Asulam-d3 internal standard working solution.
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Perform sample extraction. This may involve liquid-liquid extraction or solid-phase extraction depending on the complexity of the matrix.
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Evaporate the extracted solvent and reconstitute the residue in a suitable injection solvent (e.g., 50:50 acetonitrile:water).
3.4. LC-MS/MS Analysis
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Liquid Chromatography (LC):
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Column: A suitable reversed-phase column (e.g., C18).
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Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate for analytical LC.
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Injection Volume: A small, precise volume of the prepared sample.
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-
Tandem Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, to be optimized for Asulam.
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Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for both Asulam and Asulam-d3. The transitions for Asulam-d3 will be shifted by +3 m/z due to the deuterium labeling.
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3.5. Data Analysis
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Construct a calibration curve by plotting the ratio of the peak area of Asulam to the peak area of Asulam-d3 against the concentration of the Asulam standards.
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Determine the concentration of Asulam in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Chemical structures of Asulam and its deuterated analogue, Asulam-d3.
Caption: A generalized workflow for the quantification of Asulam using Asulam-d3.
References
- 1. Asulam [drugfuture.com]
- 2. Asulam | C8H10N2O4S | CID 18752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Asulam - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Asulam-d3 (methoxy-d3) | CAS | LGC Standards [lgcstandards.com]
- 7. scbt.com [scbt.com]
- 8. esslabshop.com [esslabshop.com]
